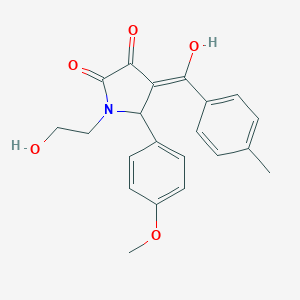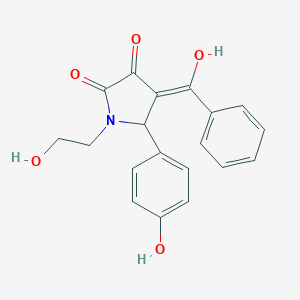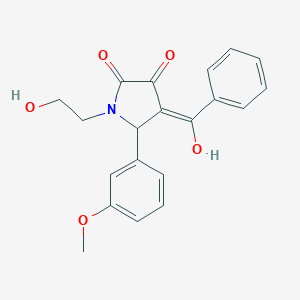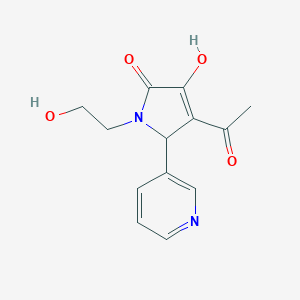![molecular formula C20H22N2O4 B247158 N-{1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247158.png)
N-{1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a synthetic compound that belongs to the class of indole-based molecules. This compound is of great interest to researchers due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biotechnology.
Wissenschaftliche Forschungsanwendungen
N-{1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to possess anti-inflammatory and antioxidant properties. Moreover, this compound has been explored for its potential use as a fluorescent probe for imaging applications.
Wirkmechanismus
The mechanism of action of N-{1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is not fully understood. However, it has been suggested that this compound exerts its cytotoxic effects by inducing apoptosis in cancer cells. It has also been reported to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-{1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Moreover, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation. Additionally, it has been reported to possess antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
N-{1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Moreover, it exhibits potent cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer drug discovery. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-{1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide. One of the directions is to elucidate its mechanism of action and identify its molecular targets. This will help in optimizing its therapeutic potential and developing more potent derivatives. Another direction is to explore its potential use as a fluorescent probe for imaging applications. Moreover, this compound can be further investigated for its anti-inflammatory and antioxidant properties, which can have potential applications in various disease conditions. Finally, more studies can be conducted to evaluate the safety and efficacy of this compound in preclinical models.
In conclusion, N-{1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a synthetic compound that exhibits potent cytotoxic activity against various cancer cell lines and possesses anti-inflammatory and antioxidant properties. Its mechanism of action is not fully understood, and further research is needed to optimize its therapeutic potential and explore its potential applications in various fields.
Synthesemethoden
The synthesis of N-{1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide involves a multi-step process. The first step involves the synthesis of 2-(2-methoxyphenoxy)ethylamine, which is then reacted with 7-methyl-2-oxo-2,3-dihydro-1H-indole-3-acetic acid to form the final product. The synthesis of this compound has been reported in various research articles, and different modifications have been made to improve the yield and purity of the final product.
Eigenschaften
Molekularformel |
C20H22N2O4 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N-[1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-3H-indol-3-yl]acetamide |
InChI |
InChI=1S/C20H22N2O4/c1-13-7-6-8-15-18(21-14(2)23)20(24)22(19(13)15)11-12-26-17-10-5-4-9-16(17)25-3/h4-10,18H,11-12H2,1-3H3,(H,21,23) |
InChI-Schlüssel |
KODPSEIRQQQOSV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1N(C(=O)C2NC(=O)C)CCOC3=CC=CC=C3OC |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CCOC3=CC=CC=C3OC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]-N-phenylpropanamide](/img/structure/B247075.png)




![(4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B247084.png)



![ethyl 4-(6-oxo-4-pyridin-3-yl-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247092.png)
![ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-6-oxo-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate](/img/structure/B247095.png)
![ethyl 4-(3-(2-furyl)-4-(3-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247096.png)
![ethyl 4-(3-(2-furyl)-4-(4-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247098.png)
![ethyl 4-(3-(2-furyl)-6-oxo-4-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247099.png)